molecular formula C15H13FO3 B6398638 4-(5-Fluoro-2-methylphenyl)-3-methoxybenzoic acid, 95% CAS No. 1261972-12-6

4-(5-Fluoro-2-methylphenyl)-3-methoxybenzoic acid, 95%

Cat. No. B6398638
CAS RN: 1261972-12-6
M. Wt: 260.26 g/mol
InChI Key: LWRSBUVCQQHPMI-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-methylphenyl)-3-methoxybenzoic acid (also known as FMBA or 5-fluoro-2-methylbenzoic acid) is an organic compound with the chemical formula C8H8O3F. It is a white crystalline solid that is soluble in water and ethanol. FMBA is used in a variety of scientific and industrial applications, including as a reagent in organic synthesis and as a fluorescent indicator.

Mechanism of Action

FMBA acts as a fluorescent indicator by absorbing light at a specific wavelength and emitting light at a longer wavelength. This allows for the detection of the compound at very low concentrations. It also acts as a substrate for enzymes, allowing for the study of enzyme kinetics.
Biochemical and Physiological Effects
FMBA has no known biochemical or physiological effects. It is not metabolized by the body and is not known to interact with any other compounds.

Advantages and Limitations for Lab Experiments

The main advantage of using FMBA in lab experiments is its high solubility in water and ethanol. This makes it easy to work with and allows for accurate measurements. However, FMBA is also sensitive to light and oxygen, which can limit its use in certain experiments.

Future Directions

Future research on FMBA could focus on its use as a fluorescent indicator in cell biology. Additionally, research could be conducted on its use as a substrate for enzymes and its potential applications in nanotechnology. Other potential future directions include developing new methods for synthesizing FMBA, studying its interactions with other compounds, and exploring its potential applications in pharmaceuticals.

Synthesis Methods

FMBA can be synthesized by a variety of methods. The most common method is the reaction of 4-bromo-3-methoxybenzoic acid with sodium fluoride in an aqueous solution of sodium hydroxide. This method yields a pure FMBA product with a yield of up to 95%. Other methods, such as the reaction of 5-fluoro-2-methylbenzaldehyde with sodium borohydride, may also be used to synthesize FMBA.

Scientific Research Applications

FMBA is used in a variety of scientific research applications. It is commonly used as a fluorescent indicator in cell biology and biochemistry. It is also used in the synthesis of other compounds, such as 5-fluoro-2-methylbenzyl alcohol and 5-fluoro-2-methylbenzyl bromide. Additionally, FMBA is used in the synthesis of pharmaceuticals and in the synthesis of materials for use in nanotechnology.

properties

IUPAC Name

4-(5-fluoro-2-methylphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO3/c1-9-3-5-11(16)8-13(9)12-6-4-10(15(17)18)7-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRSBUVCQQHPMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689337
Record name 5'-Fluoro-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261972-12-6
Record name 5'-Fluoro-2-methoxy-2'-methyl[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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